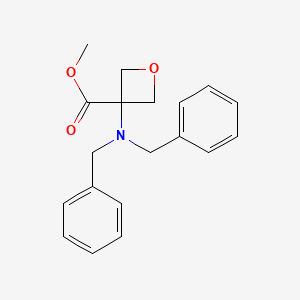

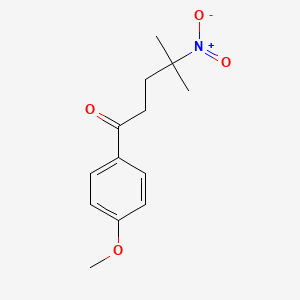

Methyl 3-(dibenzylamino)oxetane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(dibenzylamino)oxetane-3-carboxylate” is a chemical compound with the CAS Number: 1452228-33-9 . It has a molecular weight of 311.38 and its molecular formula is C19H21NO3 . It is a white solid and is stored at room temperature .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C19H21NO3/c1-22-18(21)19(14-23-15-19)20(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 311.38 and its molecular formula is C19H21NO3 . The compound is stored at room temperature .科学的研究の応用

Enantioselective Synthesis Applications One of the notable applications of Methyl 3-(dibenzylamino)oxetane-3-carboxylate derivatives is in the enantioselective synthesis of biologically active compounds. The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, for example, resulted in the formation of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using phase-transfer catalysts. This methodology emphasizes the utility of these compounds in preparing chiral 3-benzylpiperidine backbones, which are valuable in the development of pharmaceuticals due to their mild reaction conditions and moderate enantioselectivity (Wang et al., 2018).

Catalysis and Synthesis of Oxetan-3-ones Research has also explored the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, demonstrating a general method for producing various oxetan-3-ones. This reaction is significant for drug discovery, as oxetan-3-one is a valuable substrate for this purpose. The process benefits from being conducted without the exclusion of moisture or air, highlighting the compound's role in facilitating efficient synthesis of cyclic compounds (Ye et al., 2010).

Spin-Labelled Cyclic Chiral β-Amino Acid The compound has been instrumental in the synthesis of the first spin-labelled, cyclic, chiral β-amino acid, β-TOAC, via amination. This advancement is crucial for the study of peptides and proteins through electron paramagnetic resonance (EPR), offering insights into their structure and dynamics (Wright et al., 2003).

Antiproliferative and Antimetastatic Activities A series of β-carboline-based N-heterocyclic carbenes, prepared via Mannich reaction, exhibited significant antiproliferative activity against human breast cancer and lung cancer cell lines. These findings underscore the potential of this compound derivatives in cancer therapy, particularly in the design of compounds that can induce cellular apoptosis and inhibit cancer cell migration and invasion (Dighe et al., 2015).

Corrosion Inhibition The compound has shown potential in materials science, particularly in the study of corrosion inhibition of mild steel in hydrochloric acid solutions. This application is critical in the development of new materials that can withstand corrosive environments, contributing to the longevity and reliability of metal structures (Saady et al., 2018).

Safety and Hazards

特性

IUPAC Name |

methyl 3-(dibenzylamino)oxetane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18(21)19(14-23-15-19)20(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCZMKMHPIYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)

![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)

![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2867035.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)